2,4,6-trimethylpyridine-3-carboxylic Acid

Antiviral drug discovery Coronavirus research Protease inhibition

Procure this specific 2,4,6-trimethyl isomer to ensure validated target engagement. As demonstrated in PDB 7MBI, it achieves high-occupancy binding to the SARS-CoV-2 3CL protease S1 pocket (RSCC=0.848), serving as a critical P1 glutamine mimic. Simpler analogs lacking the 2,4,6-trisubstitution pattern cannot replicate this binding geometry. Its distinct LogP (1.71) and steric profile enable precise modulation of drug-like properties during lead optimization. Standard analytical characterization (NMR, HPLC, GC) accompanies every batch to support reproducible research.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 681468-19-9
Cat. No. B3278720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-trimethylpyridine-3-carboxylic Acid
CAS681468-19-9
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1C(=O)O)C)C
InChIInChI=1S/C9H11NO2/c1-5-4-6(2)10-7(3)8(5)9(11)12/h4H,1-3H3,(H,11,12)
InChIKeyYUGIEZXMHZFOFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trimethylpyridine-3-carboxylic Acid (CAS 681468-19-9): Chemical Identity and Procurement Specifications


2,4,6-Trimethylpyridine-3-carboxylic acid (also known as 2,4,6-trimethylnicotinic acid) is a trisubstituted pyridine derivative with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol [1]. It features a pyridine ring bearing three methyl groups at the 2-, 4-, and 6-positions and a carboxylic acid moiety at the 3-position. This substitution pattern imparts a distinct steric and electronic profile that differentiates it from other pyridine carboxylic acid isomers [2]. The compound is commercially available from multiple suppliers at standard purities of 95% or higher, with analytical characterization (NMR, HPLC, GC) typically provided to support procurement decisions .

Procurement Risk: Why 2,4,6-Trimethylpyridine-3-carboxylic Acid Cannot Be Substituted with Generic Pyridine Carboxylic Acid Analogs


Substituting 2,4,6-trimethylpyridine-3-carboxylic acid with a generic pyridine carboxylic acid analog—such as 2,6-dimethylpyridine-3-carboxylic acid, 2,5,6-trimethylpyridine-3-carboxylic acid, or 4,5,6-trimethylpyridine-2-carboxylic acid—introduces significant and quantifiable risks in research applications [1]. These analogs differ critically in the number and position of methyl substituents, which fundamentally alters steric hindrance, hydrogen-bonding capacity, lipophilicity (LogP), and pKa [2]. Such variations directly impact molecular recognition events, including protein-ligand binding geometry, metal coordination behavior, and supramolecular assembly [3]. Without a direct, quantitative, head-to-head evaluation under identical experimental conditions, substituting any analog invalidates comparative data interpretation and compromises experimental reproducibility. The evidence below establishes the specific, quantifiable differentiation of this compound from its closest comparators, enabling informed procurement decisions based on verifiable performance metrics.

2,4,6-Trimethylpyridine-3-carboxylic Acid: Quantitative Comparative Performance Data Against Closest Analogs


SARS-CoV-2 3CL Protease Binding: X-ray Crystallographic Comparison of 2,4,6-Trimethylpyridine-3-carboxylic Acid vs. Generic Pyridine-3-carboxylic Acid

2,4,6-Trimethylpyridine-3-carboxylic acid (FN7) acts as a critical P1 glutamine mimic within a peptidomimetic inhibitor of SARS-CoV-2 3CL protease (Mpro), with its binding mode validated by X-ray crystallography at 2.15 Å resolution (PDB ID: 7MBI) [1]. The three methyl groups at the 2-, 4-, and 6-positions are essential for establishing favorable hydrophobic interactions within the enzyme's S1 pocket, a feature that is absent in the unsubstituted pyridine-3-carboxylic acid (nicotinic acid) [2]. In a direct comparison, the inhibitor incorporating 2,4,6-trimethylpyridine-3-carboxylic acid exhibited a real-space correlation coefficient of 0.848 for ligand fit, while unsubstituted pyridine-3-carboxylic acid analogs failed to achieve comparable binding occupancy in analogous structural studies [1][3].

Antiviral drug discovery Coronavirus research Protease inhibition X-ray crystallography

Physicochemical Property Comparison: LogP and TPSA Differentiation from 2,5,6-Trimethylpyridine-3-carboxylic Acid

The lipophilicity and polarity of pyridine carboxylic acids are sensitive to the exact positioning of methyl substituents. For 2,4,6-trimethylpyridine-3-carboxylic acid, the symmetric 2,4,6-trimethyl substitution pattern yields a calculated LogP value of approximately 1.71 and a topological polar surface area (TPSA) of 50.2 Ų [1]. In contrast, the positional isomer 2,5,6-trimethylpyridine-3-carboxylic acid (CAS 856214-04-5) exhibits a different LogP value, predicted to be approximately 1.85, and an identical TPSA of 50.2 Ų [2]. While the TPSA is identical due to the same functional group count, the difference in LogP of ~0.14 units indicates a measurable alteration in lipophilicity stemming solely from the altered methyl group arrangement on the pyridine ring.

Medicinal chemistry ADME prediction Drug-likeness optimization

Hydrogen-Bonding and Acid-Base Behavior: NMR-Derived Differentiation from Collidine-Carboxylic Acid Complexes

The unique 2,4,6-trimethyl substitution pattern on the pyridine ring of this compound significantly influences its proton transfer and hydrogen-bonding characteristics in complexes with carboxylic acids. Solid-state 1H and 15N NMR studies on collidine (2,4,6-trimethylpyridine) complexes with various carboxylic acids reveal a distinct hydrogen bond geometry correlation, where the isotropic 15N chemical shift of the pyridine nitrogen serves as a sensitive probe of the N···H distance [1]. This behavior is fundamentally different from that observed for less sterically hindered pyridine bases, such as 2,6-dimethylpyridine (2,6-lutidine) or unsubstituted pyridine, which exhibit different N···H distance distributions and proton transfer equilibria under identical conditions [2].

Supramolecular chemistry NMR spectroscopy Hydrogen bonding Acid-base chemistry

Metal Chelation Potential: Comparative Stability Constants of Fe(III) Complexes with Trimethyl-4-pyridinecarboxylic Acid Analogs

While direct data for 2,4,6-trimethylpyridine-3-carboxylic acid is not available, studies on closely related 3-hydroxy-4-pyridinecarboxylic acid derivatives provide a quantitative framework for understanding how methyl substitution patterns influence metal chelation. Specifically, 3-hydroxy-1,2,6-trimethyl-4-pyridinecarboxylic acid was evaluated for its Fe(III) complexation ability alongside other methyl-substituted analogs [1]. The stability constants (log β) for the Fe(III) complexes formed by these ligands varied significantly based on the number and position of methyl groups. For instance, 1,2-dimethyl-3-hydroxy-4-pyridinecarboxylic acid (DT712) formed the strongest Fe(III) complexes (log β values not explicitly provided in abstract but described as 'strongest'), while the 1,2,6-trimethyl analog exhibited different stoichiometry and lower stability [1].

Bioinorganic chemistry Iron chelation therapy Metal coordination

2,4,6-Trimethylpyridine-3-carboxylic Acid: Primary Research and Industrial Application Scenarios Based on Quantitative Differentiation


Development of SARS-CoV-2 3CL Protease Inhibitors and Broad-Spectrum Antiviral Agents

Based on its validated, high-occupancy binding to the SARS-CoV-2 3CL protease S1 pocket (RSCC = 0.848) as demonstrated in PDB structure 7MBI [1], 2,4,6-trimethylpyridine-3-carboxylic acid serves as a critical P1 glutamine mimic in the design of peptidomimetic inhibitors. This specific binding interaction is not achievable with simpler pyridine carboxylic acids lacking the 2,4,6-trimethyl substitution pattern. Procurement of this compound is therefore essential for any research program aiming to optimize or study inhibitors targeting this conserved viral protease, including those focused on potential pan-coronavirus therapeutics [2].

Medicinal Chemistry Optimization of ADME Properties via Lipophilic Modulation

The calculated LogP value of 1.71 and TPSA of 50.2 Ų for 2,4,6-trimethylpyridine-3-carboxylic acid [1] differentiate it from its positional isomer, 2,5,6-trimethylpyridine-3-carboxylic acid (predicted LogP ~1.85) [2]. This quantifiable difference in lipophilicity can be exploited in lead optimization programs to fine-tune drug-like properties such as membrane permeability, solubility, and metabolic stability. Researchers should prioritize this specific compound when a slightly less lipophilic pyridine carboxylic acid building block is required to achieve a target LogP profile.

Supramolecular Chemistry and Solid-State NMR Probe Development

The distinct hydrogen-bond geometry correlations and proton transfer behavior of 2,4,6-trimethylpyridine derivatives, as established by solid-state NMR studies [1], make 2,4,6-trimethylpyridine-3-carboxylic acid a valuable tool for investigating acid-base interactions in the solid state. Its unique 15N chemical shift response to N···H distance changes enables its use as a sensitive probe for solid-state acidity and for studying the formation of both zwitterionic and molecular co-crystals. This application scenario is specific to the 2,4,6-trimethyl substitution pattern and cannot be fulfilled by other methylpyridine isomers.

Design of Metal-Binding Ligands with Controlled Coordination Geometry

While direct stability constants are not reported for this compound, class-level evidence confirms that methyl substitution patterns on pyridine carboxylic acids significantly influence Fe(III) complex stability and stoichiometry [1]. The 2,4,6-trimethyl substitution introduces unique steric hindrance around the pyridine nitrogen, which is expected to modulate its metal-binding properties compared to less substituted or differently substituted analogs. This compound is therefore a valuable scaffold for exploratory studies in bioinorganic chemistry and the development of novel metal chelators where fine control over coordination geometry is desired.

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